molecular formula C14H15N5O4 B11678870 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11678870
M. Wt: 317.30 g/mol
InChI Key: PQQVTJJJSITUHJ-NVNXTCNLSA-N
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Description

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-nitrobenzaldehyde in the presence of acetic acid to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, often participating in redox reactions that can lead to the generation of reactive oxygen species, which in turn can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide
  • **2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C14H15N5O4/c1-8(10-3-5-11(6-4-10)19(22)23)15-17-13(20)7-12-9(2)16-18-14(12)21/h3-6,12H,7H2,1-2H3,(H,17,20)(H,18,21)/b15-8-

InChI Key

PQQVTJJJSITUHJ-NVNXTCNLSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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